molecular formula C20H19N3O4S B2450988 N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251603-83-4

N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2450988
CAS No.: 1251603-83-4
M. Wt: 397.45
InChI Key: NMVXHJBIHKINTR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O4S, with a molecular weight of 397.45 g/mol. The compound features a thiazole ring fused with a quinazoline structure, which is known for its diverse biological activities.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of quinazoline have shown considerable radical scavenging activity in DPPH assays. Although specific data on this compound is limited, the presence of the 3,4-dimethoxybenzyl group may enhance its solubility and stability, potentially contributing to antioxidant effects observed in related compounds .

Antimicrobial Activity

Compounds containing thiazole and quinazoline moieties have been reported to possess antimicrobial properties. Studies have demonstrated that modifications in these structures can lead to enhanced activity against various pathogens. While specific data on this compound's antimicrobial efficacy is not extensively documented, it is reasonable to hypothesize that it may exhibit similar properties due to its structural characteristics .

Antifungal Activity

Research into related thiazole derivatives has revealed promising antifungal activities. For example, certain synthesized compounds have shown effective inhibition of fungal growth at varying concentrations. The potential antifungal activity of this compound warrants further investigation through in vitro studies against common fungal strains .

Study on Quinazoline Derivatives

A comparative study involving various quinazoline derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions could significantly increase the compounds' efficacy as antioxidants and antimicrobial agents. This suggests that this compound may similarly benefit from further structural analysis and testing .

Crystal Structure Analysis

Crystal structure analysis of related compounds has provided insights into their interaction mechanisms at the molecular level. Understanding the crystal packing and intermolecular interactions can help elucidate how this compound interacts with biological targets. Such analyses are crucial for predicting the compound's behavior in biological systems and optimizing its pharmacological profile .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-6-3-12(9-17(16)27-2)11-21-18(24)13-4-5-14-15(10-13)22-20-23(19(14)25)7-8-28-20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVXHJBIHKINTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.